molecular formula C17H14BrNO4S B4150281 2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid

2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid

Cat. No.: B4150281
M. Wt: 408.3 g/mol
InChI Key: JXQXVDYOUVOUDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid: is a complex organic compound that features a benzothiazole ring, a bromine atom, and an ethoxy group attached to a phenoxyacetic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid typically involves multiple steps, starting with the formation of the benzothiazole ring. This can be achieved through the condensation of 2-aminobenzenethiol with aldehydes or ketones . The subsequent bromination and ethoxylation steps involve the introduction of bromine and ethoxy groups under controlled conditions. The final step involves the coupling of the benzothiazole derivative with phenoxyacetic acid using appropriate coupling reagents and catalysts.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. Techniques such as microwave irradiation, one-pot multicomponent reactions, and the use of green chemistry principles can enhance yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the bromine atom or the benzothiazole ring, resulting in debromination or reduction of the thiazole ring.

    Substitution: The bromine atom in the compound can be substituted with various nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid involves its interaction with specific molecular targets. The benzothiazole ring can interact with various enzymes and receptors, leading to inhibition or activation of specific biochemical pathways. The bromine and ethoxy groups can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)ethanoic acid
  • 2-(Carboxymethyl)-1,3-benzothiazole
  • 4-(2-Bromo-6-ethoxyphenoxy)acetic acid

Uniqueness: What sets 2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid apart from similar compounds is the combination of the benzothiazole ring with the bromine and ethoxy groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[4-(1,3-benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO4S/c1-2-22-13-8-10(7-11(18)16(13)23-9-15(20)21)17-19-12-5-3-4-6-14(12)24-17/h3-8H,2,9H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXQXVDYOUVOUDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=CC(=C1)C2=NC3=CC=CC=C3S2)Br)OCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid
Reactant of Route 2
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid
Reactant of Route 3
Reactant of Route 3
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid
Reactant of Route 4
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid
Reactant of Route 5
Reactant of Route 5
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid
Reactant of Route 6
Reactant of Route 6
2-[4-(1,3-Benzothiazol-2-yl)-2-bromo-6-ethoxyphenoxy]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.